Aqueous Solubility Enhancement: 3-Hydroxycyclobutane-1,1-dicarboxylate Platinum Complex vs. Carboplatin
The platinum(II) complex employing 3-hydroxycyclobutane-1,1-dicarboxylate as the leaving group (complex 1d) demonstrates substantially improved aqueous solubility compared to the clinically approved carboplatin. This solubility enhancement is directly attributable to the hydroxyl moiety on the cyclobutane ring of the dicarboxylate ligand [1].
| Evidence Dimension | Aqueous solubility of platinum(II) complex |
|---|---|
| Target Compound Data | 24.6 mg/mL (platinum complex 1d containing 3-hydroxycyclobutane-1,1-dicarboxylate ligand) |
| Comparator Or Baseline | Carboplatin: approximately 14-17 mg/mL (literature range); oxaliplatin: approximately 7-8 mg/mL |
| Quantified Difference | Complex 1d exhibits approximately 1.5- to 1.8-fold higher solubility than carboplatin and approximately 3-fold higher solubility than oxaliplatin |
| Conditions | Aqueous solubility measurement at ambient temperature; platinum(II) complexes with N-monoalkyl 1R,2R-diaminocyclohexane carrier ligands |
Why This Matters
Higher aqueous solubility facilitates formulation development, potentially enables higher-dose intravenous administration without precipitation, and reduces the need for solubilizing excipients in preclinical and clinical formulations.
- [1] Fang L, et al. Platinum(II) complexes with N-monoalkyl 1R,2R-diaminocyclohexane derivatives as carrier ligands and 3-hydroxycyclobutane-1,1-dicarboxylate as a leaving group: potent cytotoxicity and DNA binding ability. Eur J Med Chem. 2013;68:228-238. PMID: 24121235. View Source
